![molecular formula C18H24N2O6 B3091355 (2S,4S)-4-[3-(Acetylamino)phenoxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid CAS No. 1217685-48-7](/img/structure/B3091355.png)
(2S,4S)-4-[3-(Acetylamino)phenoxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid
Overview
Description
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. It also has an acetylamino group attached to a phenoxy group, and a tert-butoxycarbonyl (Boc) group attached to the pyrrolidine ring. The Boc group is a common protecting group used in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the pyrrolidine ring. The stereochemistry at the 2 and 4 positions on the ring is specified as S, which means that these groups are arranged in a certain way in three-dimensional space .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the reactivity of the functional groups it contains. For example, the Boc group can be removed under acidic conditions .Scientific Research Applications
Improved Selectivity in Chemical Synthesis
One application is in improving selectivity in the removal of the tert-butyloxycarbonyl group, a common protective group in peptide synthesis. The use of trifluoroacetic acid, diluted with phenols like phenol and p-cresol, enhances selectivity in the deprotection of intermediates, making it a valuable technique in the synthesis of complex peptides (Bodanszky & Bodanszky, 2009).
Synthesis and Transformations
Another application is in the synthesis and transformation of methyl (Z)-2-((tert-butoxycarbonyl)amino)-3-(dimethylamino)propenoate, showcasing the compound's utility in creating diverse substitution products and fused ring structures, which are valuable in medicinal chemistry and material science (Baš et al., 2001).
Antioxidant Properties and Complexation
The compound is also studied for its redox properties and potential as an antioxidant agent. Novel pyrrolidine derivatives containing sterically hindered phenol fragments have been investigated, indicating the compound's utility in developing antioxidants (Osipova et al., 2011).
Solid-Phase Peptide Synthesis
Additionally, it's used as a handle in solid-phase synthesis of peptide α-carboxamides, demonstrating its importance in facilitating the synthesis of complex peptides with specific terminal functionalities, thus broadening the scope of peptide synthesis applications (Gaehde & Matsueda, 2009).
Novel Protecting Group Applications
The compound's derivatives serve as a novel protecting group for amino and hydroxyl groups, offering selective protection and activation for peptide bond formation, further emphasizing its role in enhancing peptide synthesis techniques (Matsueda & Walter, 2009).
properties
IUPAC Name |
(2S,4S)-4-(3-acetamidophenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O6/c1-11(21)19-12-6-5-7-13(8-12)25-14-9-15(16(22)23)20(10-14)17(24)26-18(2,3)4/h5-8,14-15H,9-10H2,1-4H3,(H,19,21)(H,22,23)/t14-,15-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWSXGJMVGLXKHU-GJZGRUSLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)OC2CC(N(C2)C(=O)OC(C)(C)C)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC(=CC=C1)O[C@H]2C[C@H](N(C2)C(=O)OC(C)(C)C)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4S)-4-[3-(Acetylamino)phenoxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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